

Application Notes and Protocols: Synthesis of Biaryl Compounds via Suzuki-Miyaura Reaction

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Compound of Interest

Compound Name: (5-(Hydroxymethyl)thiophen-3-yl)boronic acid

Cat. No.: B591728

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For: Researchers, scientists, and drug development professionals.

Introduction

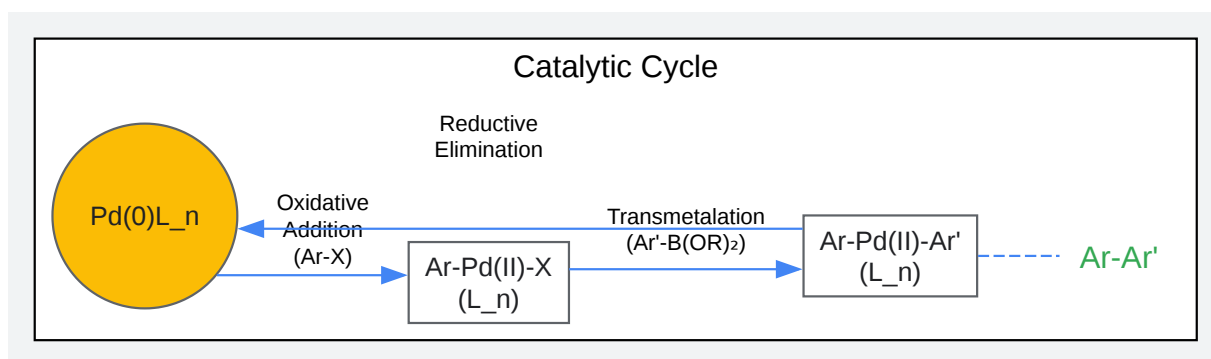
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, offering a robust and versatile method for the formation of carbon-carbon bonds.^{[1][2]} It is particularly celebrated for its efficacy in synthesizing biaryl compounds, which are key structural motifs in a vast array of pharmaceuticals, agrochemicals, and advanced materials.^{[1][3][4]} First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction involves the coupling of an organoboron species (typically a boronic acid or ester) with an organic halide or triflate in the presence of a base.^{[2][5][6]} The reaction's widespread adoption in both academic and industrial laboratories can be attributed to its mild conditions, broad functional group tolerance, and the commercial availability and low toxicity of organoboron reagents.^{[1][3]}

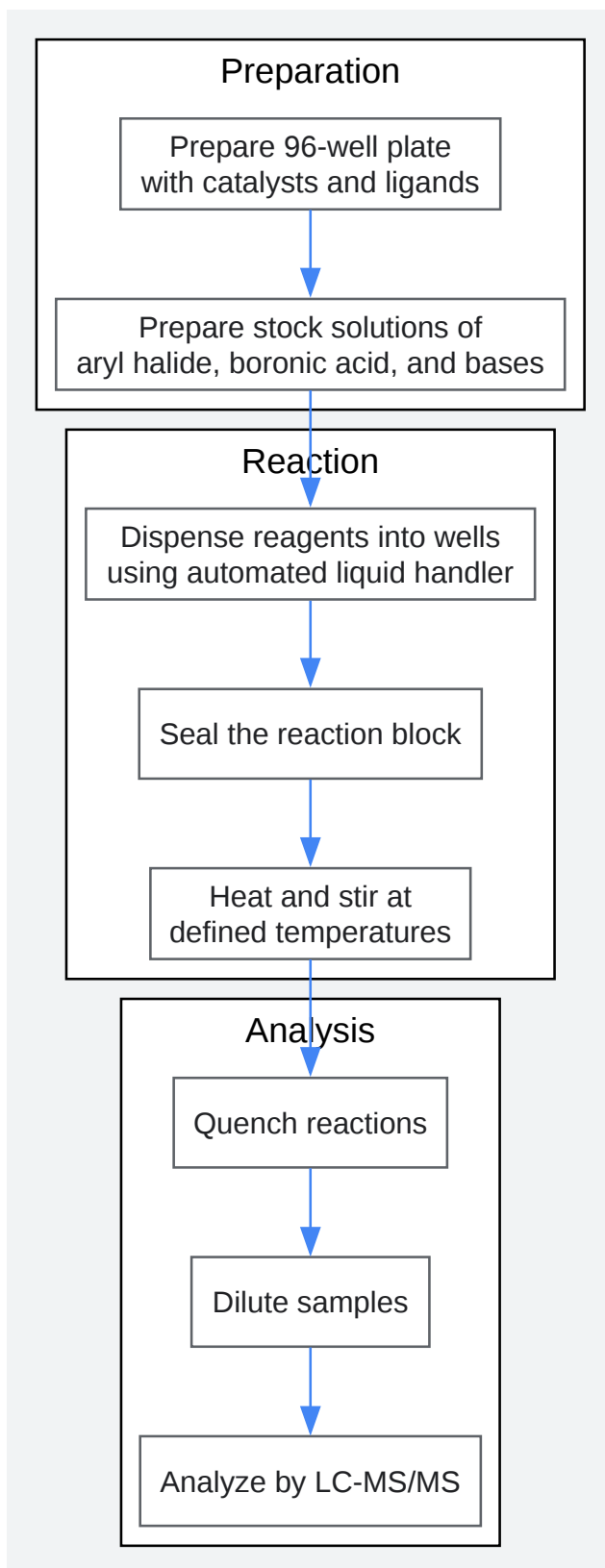
Core Principles: The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst that alternates between Pd(0) and Pd(II) oxidation states.^[7] The cycle is comprised of three key steps:

- **Oxidative Addition:** The active Pd(0) species reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate.^[8] This step is often the rate-determining step in the catalytic cycle.^[8]

- Transmetalation: In the presence of a base, the organoboron reagent ($\text{Ar}'\text{-BY}_2$) reacts with the Pd(II) complex. This results in the transfer of the aryl group from the boron atom to the palladium center, forming a diorganopalladium(II) intermediate.^{[2][8]}
- Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination, forming the new carbon-carbon bond of the biaryl product ($\text{Ar-Ar}'$) and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.^{[7][8]}





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